7,7-Diphenyl-1,4-oxazepane

Lipophilicity Blood-Brain Barrier Permeability Druglikeness

7,7-Diphenyl-1,4-oxazepane (CAS 60163-54-4) is a seven-membered 1,4-oxazepane heterocycle bearing two phenyl substituents at the 7‑position. Its molecular formula is C₁₇H₁₉NO (MW 253.34 g/mol).

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 60163-54-4
Cat. No. B1628652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Diphenyl-1,4-oxazepane
CAS60163-54-4
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CNCCOC1(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-3-7-15(8-4-1)17(11-12-18-13-14-19-17)16-9-5-2-6-10-16/h1-10,18H,11-14H2
InChIKeyAWHURECHDLFJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Diphenyl-1,4-oxazepane (CAS 60163-54-4): A Diaryl-Substituted 1,4-Oxazepane Scaffold for Monoamine Transporter Research & Derivatization


7,7-Diphenyl-1,4-oxazepane (CAS 60163-54-4) is a seven-membered 1,4-oxazepane heterocycle bearing two phenyl substituents at the 7‑position . Its molecular formula is C₁₇H₁₉NO (MW 253.34 g/mol). The compound features a secondary amine within the ring (N‑H), enabling facile N‑functionalization to generate diverse analogs for medicinal chemistry campaigns [1]. Historically, 7,7‑diphenyl‑hexahydro‑1,4‑oxazepines and their N‑acyl derivatives have been claimed as antidepressants with imipramine‑like activity, placing this scaffold within the monoamine pharmacology space [2].

Why Generic 1,4-Oxazepane Substitution Fails for 7,7-Diphenyl-1,4-oxazepane (CAS 60163-54-4)


Although the 1,4‑oxazepane ring is a recognized privileged scaffold in medicinal chemistry [1], key molecular properties—including lipophilicity, topological polar surface area (TPSA), hydrogen‑bond donor/acceptor count, and the steric/electronic environment at the 7‑position—are exquisitely sensitive to the nature and number of aryl substituents. Swapping the 7,7‑diphenyl motif for a mono‑phenyl, 7‑alkyl, or unsubstituted oxazepane yields compounds with markedly different logP, pKa, and metabolic stability profiles that directly affect CNS penetration, target selectivity, and synthetic tractability [2]. **High‑strength differential evidence directly comparing 7,7‑diphenyl‑1,4‑oxazepane to specific analogs remains limited in the open literature. The quantitative data presented below are therefore drawn from computational predictions, vendor‑specified purity specifications, and class‑level inferences from structurally related 1,4‑oxazepane derivatives.**

Quantitative Differentiation Evidence for 7,7-Diphenyl-1,4-oxazepane (CAS 60163-54-4) vs. Closest Analogs


Predicted Lipophilicity (XLogP) of 7,7-Diphenyl-1,4-oxazepane vs. 4-Allyl-7,7-diphenyl-1,4-oxazepane

The predicted XLogP for 7,7‑diphenyl‑1,4‑oxazepane is **3.5**, which is lower than the XLogP of **3.9** for its direct N‑allyl analog (4‑Allyl‑7,7‑diphenyl‑1,4‑oxazepane, CAS 62537‑41‑1) . This difference arises because the free N‑H group in the parent compound imparts greater polarity (TPSA 21.26 Ų) compared to the lipophilic allyl substituent. For CNS‑oriented programs, maintaining an XLogP below 4 is desirable to avoid excessive lipophilicity‑driven promiscuity and metabolic instability [1].

Lipophilicity Blood-Brain Barrier Permeability Druglikeness

Predicted Boiling Point of 7,7-Diphenyl-1,4-oxazepane vs. N-Substituted Analogs

7,7‑Diphenyl‑1,4‑oxazepane has a predicted boiling point of **365.2 ± 35.0 °C**, while its N‑allyl derivative exhibits a higher predicted boiling point of **405.3 ± 45.0 °C** . The ~40 °C lower boiling point of the unsubstituted N‑H compound reflects its smaller molecular weight and absence of the allyl group, which simplifies purification by distillation or sublimation and reduces thermal degradation risk during storage and handling.

Thermal Stability Purification Formulation

Purity Specifications: 7,7-Diphenyl-1,4-oxazepane (NLT 98%) vs. Industry-Standard 95% Grade for Closest Analogs

Multiple vendors list 7,7‑diphenyl‑1,4‑oxazepane at a purity of **95%** ; however, a dedicated high‑purity grade (NLT 98%) is available through certified manufacturers . In contrast, the closest commercially available N‑substituted analog, 4‑benzyl‑7,7‑diphenyl‑1,4‑oxazepane (CAS 60162‑88‑1), is typically supplied at **95%** purity only . For procurement purposes, the availability of a higher purity lot enables more reproducible SAR studies and reduces the confounding influence of impurities in sensitive downstream assays.

Purity Quality Control Reproducibility

Functional Versatility: The Free N–H of 7,7-Diphenyl-1,4-oxazepane Enables Late-Stage Diversification Not Possible with N-Substituted Analogs

7,7‑Diphenyl‑1,4‑oxazepane possesses a secondary amine (N–H) that serves as a reactive handle for alkylation, acylation, sulfonylation, and reductive amination, allowing parallel library synthesis from a single building block [1]. N‑Substituted analogs such as 4‑methyl‑, 4‑allyl‑, and 4‑benzyl‑7,7‑diphenyl‑1,4‑oxazepane lack this free amine, requiring deprotection or de novo synthesis for further N‑modification. A representative synthesis of 4‑allyl‑7,7‑diphenyl‑1,4‑oxazepane (CAS 62537‑41‑1) starts directly from 7,7‑diphenyl‑1,4‑oxazepane by alkylation with allyl bromide in 50 mL CH₂Cl₂/40 mL 10% aq. NaHCO₃, yielding the hydrochloride with a melting point of **246–247 °C** .

Medicinal Chemistry Diversification Structure-Activity Relationship

Class-Level Monoamine Reuptake Inhibitory Activity of the 1,4-Oxazepane Scaffold

While specific IC₅₀ values for 7,7‑diphenyl‑1,4‑oxazepane at individual monoamine transporters have not been publicly disclosed, the 1,4‑oxazepane scaffold has demonstrated potent monoamine reuptake inhibition in multiple series. For example, (6S,7R)‑1,4‑oxazepane derivative 7 (a 7‑aryl‑1,4‑oxazepane) inhibited the norepinephrine transporter (NET) with high selectivity over serotonin (SERT) and dopamine (DAT) transporters [1]. The patent literature explicitly claims 7,7‑diphenyl‑hexahydro‑1,4‑oxazepines as antidepressants [2], establishing a direct intellectual property link between this compound class and monoamine pharmacology.

Monoamine Reuptake Inhibition Antidepressant Norepinephrine Transporter

Predicted pKa of the N–H Moiety and Implications for Salt Formation

The predicted pKa of 7,7‑diphenyl‑1,4‑oxazepane is **7.48 ± 0.40** , indicating that the secondary amine is predominantly protonated at physiologically relevant pH (e.g., pH 7.4). This pKa value is higher than that of the structurally related N‑allyl derivative (predicted pKa ≈ 7.1) , suggesting that the diphenyl substitution imparts a modest increase in basicity. The availability of the cyclohexylsulfamate salt (CAS 60163‑57‑7, MW 432.58, purity ≥95%) further demonstrates that the free base can be readily converted to a stable salt form for improved handling and aqueous solubility .

Ionization Salt Selection Bioavailability

Optimal Application Scenarios for 7,7-Diphenyl-1,4-oxazepane (CAS 60163-54-4) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring N–H Diversification

Programs targeting monoamine transporters (NET, SERT, DAT) can utilize 7,7‑diphenyl‑1,4‑oxazepane as a central building block for rapid parallel synthesis of N‑substituted analogs, as demonstrated by the patent literature on diphenyl oxazepane derivatives [1]. The free N–H group permits unlimited diversification without the need for deprotection steps, a key advantage over pre‑substituted analogs such as 4‑methyl‑7,7‑diphenyl‑1,4‑oxazepane [1].

High-Sensitivity Biological Assays Requiring ≥98% Purity

Laboratories performing electrophysiology, radioligand binding, or high‑content imaging assays should procure the NLT 98% purity grade (available from certified manufacturers ) to minimize interference from impurities that could confound dose‑response relationships or trigger false‑positive hits.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity

With a predicted XLogP of 3.5—lower than the N‑allyl analog (XLogP 3.9) —7,7‑diphenyl‑1,4‑oxazepane occupies a favorable lipophilicity window for CNS drug candidates. This property supports its use as a starting scaffold for programs that must balance blood‑brain barrier permeability with metabolic stability [2].

Salt Selection and Pre‑Formulation Development

The predicted pKa of 7.48 ± 0.40 and the commercial availability of the cyclohexylsulfamate salt (CAS 60163‑57‑7) enable straightforward salt screening studies. The free base can be converted into a range of pharmaceutically acceptable salts to optimize solubility, stability, and bioavailability for in vivo proof‑of‑concept studies.

Quote Request

Request a Quote for 7,7-Diphenyl-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.